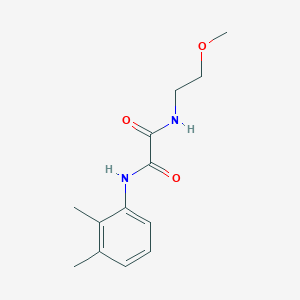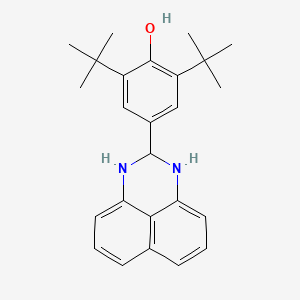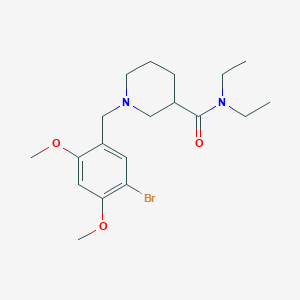![molecular formula C17H26ClNO6 B4971535 N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4971535.png)
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, also known as carvedilol, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, heart failure, and angina. It was first developed in the 1980s by the pharmaceutical company Searle and was approved by the United States Food and Drug Administration (FDA) in 1995. Since then, carvedilol has become an important drug in the management of cardiovascular diseases.
Wirkmechanismus
Carvedilol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate and cardiac output, as well as a reduction in peripheral vascular resistance. Carvedilol also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects that contribute to its therapeutic effects. These include inhibition of the renin-angiotensin-aldosterone system, reduction in sympathetic nervous system activity, and improvement in endothelial function. Carvedilol has also been shown to have anti-inflammatory and anti-platelet effects, which may be beneficial in the prevention of cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also some limitations to its use. Carvedilol has a short half-life, which may make it difficult to maintain consistent levels in experimental models. It also has a relatively low bioavailability, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several areas of future research that may be of interest with regards to N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate. These include investigating its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease, as well as further exploring its anti-inflammatory and anti-platelet effects. Additionally, there may be opportunities to develop new formulations of this compound that improve its bioavailability and half-life, which could enhance its therapeutic potential.
Synthesemethoden
Carvedilol is synthesized through a multi-step process that involves the reaction of 2-chloro-6-methylphenol with epichlorohydrin to form 2-(2-chloro-6-methylphenoxy)ethanol. This intermediate is then reacted with butylamine to form N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine, which is subsequently converted to the oxalate salt through reaction with oxalic acid.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied in both animal and human models for its cardiovascular effects. It has been shown to reduce blood pressure, heart rate, and cardiac output, as well as to improve left ventricular function in patients with heart failure. Carvedilol has also been investigated for its potential neuroprotective effects, with some studies suggesting that it may have a role in the treatment of Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2.C2H2O4/c1-3-4-8-17-9-10-18-11-12-19-15-13(2)6-5-7-14(15)16;3-1(4)2(5)6/h5-7,17H,3-4,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFXKMIGPNRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=C(C=CC=C1Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4971455.png)
![5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971459.png)

![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-N-(3,5-dimethyl-4-isoxazolyl)-1-piperidinecarboxamide](/img/structure/B4971480.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4971486.png)
![3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B4971487.png)
![N-[3-(dimethylamino)propyl]-N-(3-ethoxy-4-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4971499.png)
![5-(4-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4971509.png)
![propyl [(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4971516.png)
![N-(4-bromophenyl)-2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4971527.png)


![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)
